1-acetyl-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-ACETYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)-5-INDOLINESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetyl group, a thioxanthene moiety, and an indolinesulfonamide group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-ACETYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)-5-INDOLINESULFONAMIDE involves multiple steps, typically starting with the preparation of the thioxanthene and indoline intermediates. These intermediates are then subjected to acetylation and sulfonamide formation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-ACETYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-ACETYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)-5-INDOLINESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-ACETYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)-5-INDOLINESULFONAMIDE can be compared with other similar compounds, such as:
Thioxanthene derivatives: Known for their diverse biological activities.
Indoline derivatives: Studied for their pharmacological properties.
Properties
Molecular Formula |
C23H18N2O4S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-acetyl-N-(9-oxothioxanthen-2-yl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C23H18N2O4S2/c1-14(26)25-11-10-15-12-17(7-8-20(15)25)31(28,29)24-16-6-9-22-19(13-16)23(27)18-4-2-3-5-21(18)30-22/h2-9,12-13,24H,10-11H2,1H3 |
InChI Key |
SIHXVCVCUUGYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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